![molecular formula C15H8BrFN4 B11061136 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline CAS No. 929969-81-3](/img/structure/B11061136.png)
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline ring, with a bromophenyl group at the 3-position and a fluorine atom at the 9-position.
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-(4-bromophenyl)-4-hydrazinoquinazoline.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often employed to introduce various substituents, including the bromophenyl group.
Chemical Reactions Analysis
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline can undergo several types of chemical reactions:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: As mentioned earlier, palladium-catalyzed cross-coupling reactions are used to modify the substituents on the triazoloquinazoline core.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazoloquinazoline framework, which is known for its potential biological activities. The presence of the bromophenyl and fluoro groups enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C13H8BrFN5 with a molecular weight of approximately 320.14 g/mol.
Pharmacological Applications
-
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival. -
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes. -
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Compounds like 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline have been studied for their anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro and in vivo.
Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related triazoloquinazoline compound significantly reduced tumor size in xenograft models of breast cancer. The study reported a decrease in cell proliferation markers and an increase in apoptosis indicators following treatment with the compound.
Antimicrobial Activity
In another investigation, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations comparable to those of established antibiotics.
Anti-inflammatory Effects
A recent study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment led to a significant reduction in paw edema and inflammatory cytokines, suggesting its potential utility as an anti-inflammatory therapeutic agent.
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as DNA and adenosine receptors. As a DNA intercalator, the compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, its role as an adenosine receptor antagonist involves binding to the receptor and blocking its activity, which can influence various physiological processes .
Comparison with Similar Compounds
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline can be compared with other triazoloquinazoline derivatives:
3-Aryl-5-aminobiphenyl Substituted Triazoloquinazolines: These compounds have similar structural features but differ in their substituents, leading to variations in their photophysical and biological properties.
5-Aryl/thienyl Triazoloquinazolines: These derivatives also share the triazoloquinazoline core but have different aryl or thienyl groups, which can affect their chemical reactivity and biological activity.
Biological Activity
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazoloquinazoline core structure with a bromophenyl and a fluorine substituent. Its molecular weight is approximately 493.4 g/mol, and it has notable physicochemical properties that influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 493.4 g/mol |
LogP (XLogP3-AA) | 6.6 |
Hydrogen Bond Donor | 0 |
Hydrogen Bond Acceptor | 5 |
Rotatable Bonds | 4 |
Cytotoxicity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-c]quinazolines exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with modifications at the 4-position of the bromophenyl group showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and other cell lines, indicating potent anticancer properties .
The mechanism of action for this class of compounds is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II), which is critical for DNA replication and repair. The incorporation of trifluoromethyl groups enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities .
Case Studies
- Study on Intercalation : A study involving the synthesis of fifteen quinazoline derivatives showed that compounds with the triazolo[4,3-c] structure acted as effective DNA intercalators. The presence of the bromophenyl group was crucial for enhancing cytotoxicity due to its ability to fit into the DNA helix .
- Anticancer Activity : Another investigation highlighted that the compound exhibited significant antiproliferative activity in vitro against breast (MCF-7) and lung (A549) cancer cell lines. The most active derivatives had IC50 values comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Bromine Substitution : The presence of bromine at the para position enhances lipophilicity and facilitates cellular uptake.
- Fluorine Atom : The fluorine atom contributes to increased metabolic stability and potentially enhances binding interactions with biological targets.
Properties
CAS No. |
929969-81-3 |
---|---|
Molecular Formula |
C15H8BrFN4 |
Molecular Weight |
343.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H8BrFN4/c16-10-3-1-9(2-4-10)14-19-20-15-12-7-11(17)5-6-13(12)18-8-21(14)15/h1-8H |
InChI Key |
UHFMIYSPTUOIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=C(C=C4)F)Br |
Origin of Product |
United States |
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